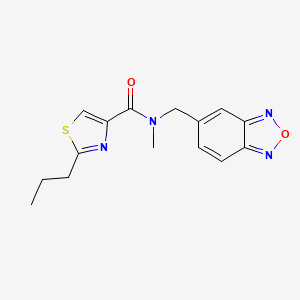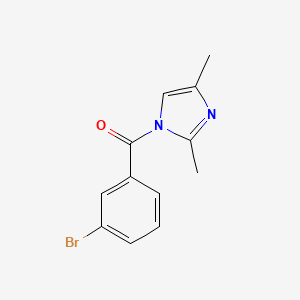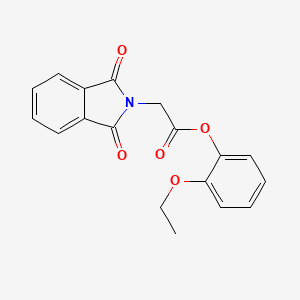![molecular formula C12H11BrN4O2S B5667310 N-(4-bromophenyl)-2-[(3-hydroxy-6-methyl-1,2,4-triazin-5-yl)thio]acetamide](/img/structure/B5667310.png)
N-(4-bromophenyl)-2-[(3-hydroxy-6-methyl-1,2,4-triazin-5-yl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BPTA is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. It is a thioacetamide derivative that contains a triazine ring and a bromophenyl group. BPTA has been shown to have a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of BPTA is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. BPTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BPTA has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
BPTA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, and to induce apoptosis in cancer cells. BPTA has also been shown to protect against neuronal damage and improve cognitive function.
实验室实验的优点和局限性
One advantage of using BPTA in lab experiments is its ability to inhibit COX-2 and NF-kB, which are important targets in inflammation and cancer research. Another advantage is its ability to reduce oxidative stress and protect against neuronal damage. However, one limitation of using BPTA in lab experiments is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for research on BPTA. One area of interest is the development of more potent and selective BPTA derivatives for use in cancer and inflammation research. Another area of interest is the investigation of the potential neuroprotective effects of BPTA in neurodegenerative diseases. Finally, the use of BPTA in combination with other therapeutic agents may also be an area of future research.
合成方法
BPTA can be synthesized using a variety of methods, including the reaction of 4-bromobenzaldehyde with thiourea and methylglyoxal, followed by reaction with ethyl acetate and sodium hydroxide. Another method involves the reaction of 4-bromobenzaldehyde with 3-amino-6-methyl-1,2,4-triazine-5-thiol, followed by reaction with acetic anhydride and sodium hydroxide.
科学研究应用
BPTA has been studied for its potential applications in a variety of scientific research areas, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, BPTA has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, BPTA has been shown to reduce inflammation and oxidative stress. In neurodegenerative disease research, BPTA has been shown to protect against neuronal damage and improve cognitive function.
属性
IUPAC Name |
N-(4-bromophenyl)-2-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2S/c1-7-11(15-12(19)17-16-7)20-6-10(18)14-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,14,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJHGENTBHDAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5667234.png)
![N-[2-(methylthio)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5667238.png)


![2-[4-(methylthio)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5667252.png)


![2-(3-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5667272.png)
![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(2-methyl-3-furoyl)pyrrolidin-3-yl]methanol](/img/structure/B5667291.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-6-methoxy-3-chromanecarboxamide](/img/structure/B5667294.png)

![5-chloro-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methyl-4-pyrimidinecarboxamide](/img/structure/B5667311.png)

![N-(3,4-dimethylphenyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5667321.png)